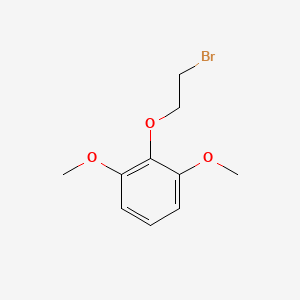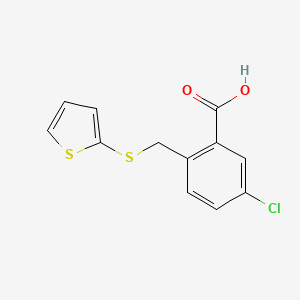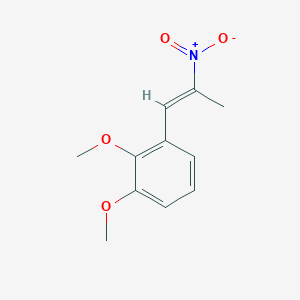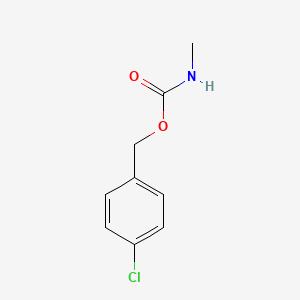![molecular formula C30H41N3 B15081770 [(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B15081770.png)
[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile is a complex organic compound with the molecular formula C30H41N3 It is known for its unique structure, which includes a quinoline ring system and a long hexadecyl chain
Vorbereitungsmethoden
The synthesis of [(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile typically involves the condensation of a quinoline derivative with a malononitrile compound. The reaction conditions often require a base catalyst and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Analyse Chemischer Reaktionen
[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, resulting in various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of [(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The quinoline ring system allows the compound to interact with various enzymes and receptors, potentially modulating their activity. The long hexadecyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .
Vergleich Mit ähnlichen Verbindungen
[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile can be compared with other similar compounds, such as:
2-(1-ethyl-2-methylquinolin-4(1H)-ylidene)malononitrile: This compound has a shorter alkyl chain and different substituents on the quinoline ring, which may affect its chemical reactivity and biological activity.
1-ethyl-2-methyl-4-(α,α-dicyano)methylene-1,4-dihydroquinoline: This compound shares a similar core structure but differs in the position and nature of its substituents, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific combination of a long alkyl chain and a quinoline ring, which imparts distinct physical and chemical properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C30H41N3 |
|---|---|
Molekulargewicht |
443.7 g/mol |
IUPAC-Name |
2-[(2E)-2-(1-hexadecylquinolin-4-ylidene)ethylidene]propanedinitrile |
InChI |
InChI=1S/C30H41N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-33-24-22-28(21-20-27(25-31)26-32)29-18-15-16-19-30(29)33/h15-16,18-22,24H,2-14,17,23H2,1H3/b28-21+ |
InChI-Schlüssel |
OUMFYYPURRVXHH-SGWCAAJKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCN1C=C/C(=C\C=C(C#N)C#N)/C2=CC=CC=C21 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN1C=CC(=CC=C(C#N)C#N)C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


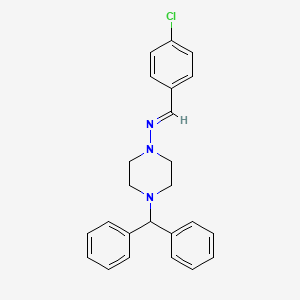
![N-{2-[(phenylsulfonyl)amino]ethyl}acetamide](/img/structure/B15081693.png)

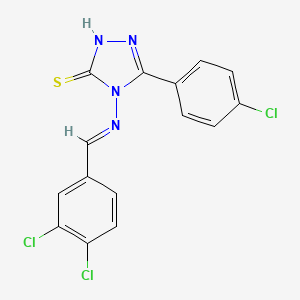

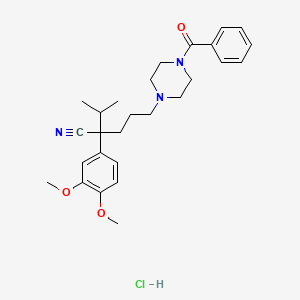

![2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B15081752.png)
